![molecular formula C21H18N4O3 B145560 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide CAS No. 128050-92-0](/img/structure/B145560.png)
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is not fully understood. However, studies have shown that the compound binds to specific proteins and modulates their activity. The binding affinity and selectivity of the compound make it a valuable tool in studying protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific proteins it interacts with. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit protein aggregation in neurodegenerative diseases, and modulate immune responses in infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide in lab experiments include its high binding affinity and selectivity for specific proteins, its availability for research purposes, and its potential applications in medical research. The limitations of the compound include its high cost, its limited solubility in aqueous solutions, and the lack of understanding of its mechanism of action.
Direcciones Futuras
The future directions for 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide research include the development of more efficient synthesis methods, the identification of new protein targets, and the optimization of the compound for in vivo studies. The compound's potential applications in medical research also warrant further investigation, including its use in combination with other drugs and its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in medical research. Its high binding affinity and selectivity for specific proteins make it a valuable tool in studying protein-protein interactions. Further research is needed to fully understand its mechanism of action and to optimize its potential applications in medical research.
Métodos De Síntesis
The synthesis of 2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves several steps. The starting material is commercially available and undergoes a series of chemical reactions to produce the final compound. The synthesis method has been optimized and reported in several scientific publications, making the compound readily available for research purposes.
Aplicaciones Científicas De Investigación
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has been extensively studied for its potential applications in medical research. The compound has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The compound has also been used as a tool in chemical biology research to study protein-protein interactions.
Propiedades
Número CAS |
128050-92-0 |
|---|---|
Fórmula molecular |
C21H18N4O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c22-20(28)24-6-4-13-14-8-16(23-15(14)1-2-17(13)24)19(27)25-10-11-9-21(11)5-3-12(26)7-18(21)25/h1-3,5,7-8,11,23H,4,6,9-10H2,(H2,22,28) |
Clave InChI |
VKZYPBUKCLKSFV-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
SMILES canónico |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C=C6)C(=O)N |
Otros números CAS |
128050-93-1 |
Sinónimos |
(-)-Ci-cdp1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
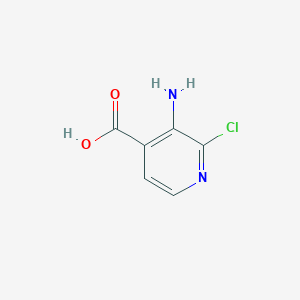

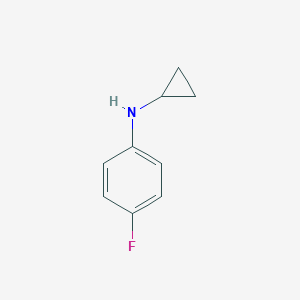

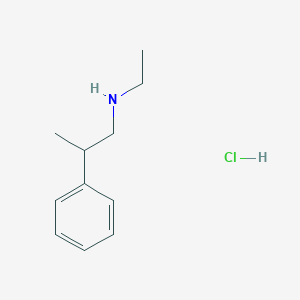
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)

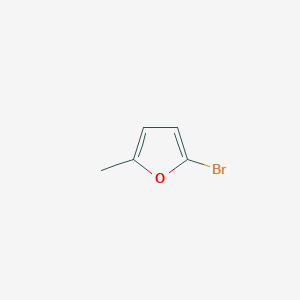
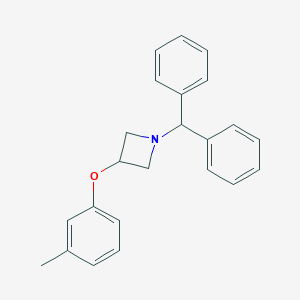
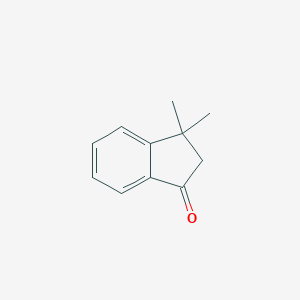
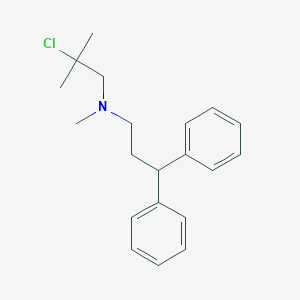
![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)
